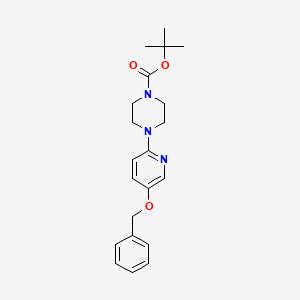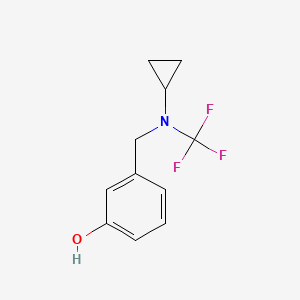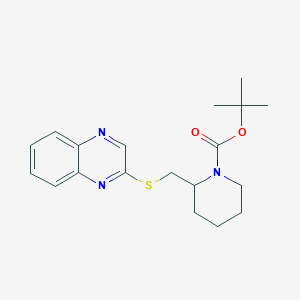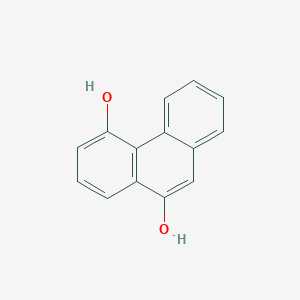
Phenanthrene-4,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene-4,10-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of hydroxyl groups at the 4 and 10 positions on the phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-4,10-diol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with osmium tetroxide followed by sodium periodate to introduce hydroxyl groups at the desired positions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to hydroxylate phenanthrene at the 4 and 10 positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to achieve selective hydroxylation at the 4 and 10 positions.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-4,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydroxyphenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene-4,10-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of phenanthrene-4,10-diol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in oxidative stress and apoptosis. The hydroxyl groups allow it to form hydrogen bonds with proteins, potentially affecting their function. Additionally, its polycyclic structure enables it to intercalate with DNA, leading to potential genotoxic effects .
Comparison with Similar Compounds
Phenanthrene-4,10-diol can be compared with other hydroxylated phenanthrene derivatives such as:
9,10-dihydrophenanthrene-9,10-diol: Similar in structure but with hydroxyl groups at different positions.
3,4-dihydroxyphenanthrene: Another hydroxylated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
364080-30-8 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-4,10-diol |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-6-11-13(16)8-9-4-1-2-5-10(9)14(11)12/h1-8,15-16H |
InChI Key |
WGAHMZHBIWNJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


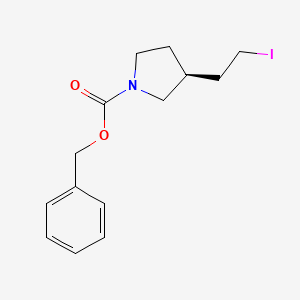
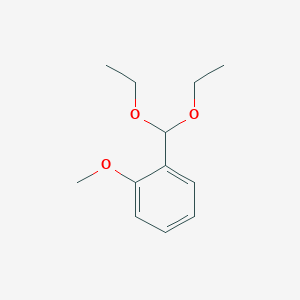
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
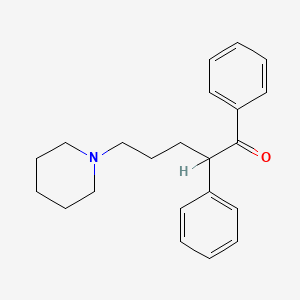
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
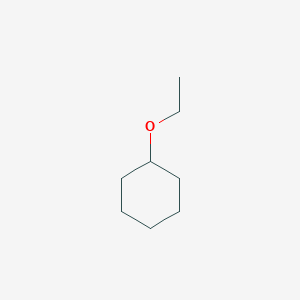
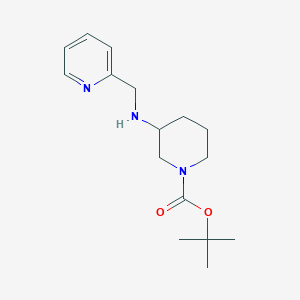
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)


